7-hydroxy-3-(4-methylphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(4-methylphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound featuring a chromenone core structure. This compound is notable for its trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methylphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromenone core, introduction of the trifluoromethyl group, and subsequent functionalization with the piperidinyl and phenoxy groups. Common reagents used in these reactions include trifluoromethylating agents, phenols, and piperidines .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromenone core can be reduced to form a dihydro derivative.
Substitution: The phenoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
7-hydroxy-3-(4-methylphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, while the chromenone core structure allows it to interact with various enzymes and receptors. This results in the modulation of biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-heptene-3-one
- Trifluoromethyl ketones
Uniqueness
Compared to similar compounds, 7-hydroxy-3-(4-methylphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one stands out due to its unique combination of functional groups, which confer enhanced biological activity and metabolic stability. The presence of the trifluoromethyl group is particularly significant, as it is known to improve the pharmacokinetic properties of pharmaceuticals .
Properties
IUPAC Name |
7-hydroxy-3-(4-methylphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3NO4/c1-14-3-5-16(6-4-14)31-22-20(30)17-7-8-19(29)18(13-28-11-9-15(2)10-12-28)21(17)32-23(22)24(25,26)27/h3-8,15,29H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKKWKAXICFEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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